2,5-Dichlorophenyl 4-ethoxybenzenesulfonate
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Overview
Description
2,5-Dichlorophenyl 4-ethoxybenzenesulfonate (DCPEBS) is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonate ester that belongs to the family of arylsulfonates and has been found to have various biochemical and physiological effects.
Mechanism of Action
2,5-Dichlorophenyl 4-ethoxybenzenesulfonate works by binding to the active site of PTPs and inhibiting their enzymatic activity. This results in a decrease in the dephosphorylation of tyrosine residues on proteins, which can lead to changes in cellular signaling pathways.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. It has also been found to affect glucose metabolism and insulin signaling.
Advantages and Limitations for Lab Experiments
2,5-Dichlorophenyl 4-ethoxybenzenesulfonate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of specificity for PTPs. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for research involving 2,5-Dichlorophenyl 4-ethoxybenzenesulfonate. One area of interest is the development of new PTP inhibitors based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on other cellular processes and signaling pathways. Additionally, this compound could be used in combination with other drugs or therapies to enhance their effectiveness.
Synthesis Methods
2,5-Dichlorophenyl 4-ethoxybenzenesulfonate can be synthesized using a variety of methods, including the reaction of 2,5-dichlorophenol with ethyl 4-hydroxybenzenesulfonate in the presence of a base. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
2,5-Dichlorophenyl 4-ethoxybenzenesulfonate has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes. It has been found to be particularly effective in inhibiting the activity of protein tyrosine phosphatases (PTPs), which play a critical role in various cellular processes. This compound has also been used in studies investigating the role of PTPs in cancer, diabetes, and other diseases.
Properties
IUPAC Name |
(2,5-dichlorophenyl) 4-ethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O4S/c1-2-19-11-4-6-12(7-5-11)21(17,18)20-14-9-10(15)3-8-13(14)16/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMXWFPXNLQPKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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